molecular formula C11H19Cl B12086228 2-(3-Chloro-2-methylpropyl)bicyclo[2.2.1]heptane

2-(3-Chloro-2-methylpropyl)bicyclo[2.2.1]heptane

Katalognummer: B12086228
Molekulargewicht: 186.72 g/mol
InChI-Schlüssel: KTIPCLYKRTVFLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Chloro-2-methylpropyl)bicyclo[2.2.1]heptane is a chemical compound with the molecular formula C11H19Cl. It belongs to the class of bicyclic compounds known as norbornanes, which are characterized by a bicyclo[2.2.1]heptane skeleton.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-2-methylpropyl)bicyclo[2.2.1]heptane can be achieved through several methods. One common approach involves the reaction of cyclopentadiene with a suitable olefin, followed by chlorination. For example, reacting cyclopentadiene with 3-chloro-2-methylpropene under specific conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Chloro-2-methylpropyl)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

2-(3-Chloro-2-methylpropyl)bicyclo[2.2.1]heptane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(3-Chloro-2-methylpropyl)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can affect various biochemical pathways, leading to the desired biological or chemical effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(3-Chloro-2-methylpropyl)bicyclo[2.2.1]heptane is unique due to the presence of the 3-chloro-2-methylpropyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C11H19Cl

Molekulargewicht

186.72 g/mol

IUPAC-Name

2-(3-chloro-2-methylpropyl)bicyclo[2.2.1]heptane

InChI

InChI=1S/C11H19Cl/c1-8(7-12)4-11-6-9-2-3-10(11)5-9/h8-11H,2-7H2,1H3

InChI-Schlüssel

KTIPCLYKRTVFLC-UHFFFAOYSA-N

Kanonische SMILES

CC(CC1CC2CCC1C2)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.